4-(Chlorodifluorothiomethyl)benzyl cyanide
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Overview
Description
4-(Chlorodifluorothiomethyl)benzyl cyanide is an organic compound belonging to the family of cyanobenzyl compounds. It has the molecular formula C9H6ClF2NS and a molecular weight of 233.67 g/mol. This compound is characterized by the presence of a benzyl cyanide group substituted with a chlorodifluorothiomethyl group, making it a unique and versatile chemical entity.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of benzyl chloride with potassium cyanide in the presence of a suitable solvent . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of 4-(Chlorodifluorothiomethyl)benzyl cyanide may involve large-scale cyanation processes using safer cyanide sources and catalysts to minimize toxicity and environmental impact . The use of non-toxic cyanation agents and advanced catalytic systems is preferred to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 4-(Chlorodifluorothiomethyl)benzyl cyanide undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyanide group can participate in nucleophilic substitution reactions with alkyl halides and acyl chlorides.
Reduction: The cyanide group can be reduced to form primary amines or other derivatives.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, with conditions involving organic solvents like acetone or diethyl ether.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are commonly used.
Major Products:
Nucleophilic Substitution: Substituted benzyl cyanides.
Reduction: Primary amines and other reduced derivatives.
Scientific Research Applications
4-(Chlorodifluorothiomethyl)benzyl cyanide has diverse applications in scientific research and industry:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Chlorodifluorothiomethyl)benzyl cyanide involves its interaction with molecular targets through its cyanide and chlorodifluorothiomethyl groups. These interactions can affect various biochemical pathways and enzyme activities, leading to specific biological effects . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Benzyl Cyanide: An organic aromatic nitrile with similar reactivity but lacking the chlorodifluorothiomethyl group.
4-(Chloromethyl)benzyl Cyanide: Similar structure but without the difluoro and thio modifications.
Uniqueness: 4-(Chlorodifluorothiomethyl)benzyl cyanide is unique due to the presence of the chlorodifluorothiomethyl group, which imparts distinct chemical and physical properties. This makes it more versatile and potentially more reactive in certain chemical reactions compared to its analogs.
Properties
IUPAC Name |
2-[4-[chloro(difluoro)methyl]sulfanylphenyl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF2NS/c10-9(11,12)14-8-3-1-7(2-4-8)5-6-13/h1-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYQFBSXPGOKQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)SC(F)(F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF2NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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